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molecular formula C12H11ClO5 B8746461 2-Chloro-1-[3,4-bis(acetyloxy)phenyl]ethanone CAS No. 100945-19-5

2-Chloro-1-[3,4-bis(acetyloxy)phenyl]ethanone

Cat. No. B8746461
M. Wt: 270.66 g/mol
InChI Key: VRXRLAGTWYYEOT-UHFFFAOYSA-N
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Patent
US04723002

Procedure details

A suspension of α-chloro-3',4'-dihydroxyacetophenone (9.33 g, 0.05 mole) in 78 ml of acetic anhydride was treated with 0.1 ml of concentrated sulfuric acid and stirred for 1.5 hours under an argon atmosphere. Initially, the reaction temperature rose to 40° C. and the starting material completely dissolved yielding a clear, colorless solution which was poured onto approximately 300 g of crushed ice. After standing for one hour, the crystallized product was filtered, washed with cold water (200 ml) and dried in vacuo overnight at room temperature; yield: 11.5 g.
Quantity
9.33 g
Type
reactant
Reaction Step One
Quantity
78 mL
Type
solvent
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[C:7]([OH:12])[CH:6]=1)=[O:4].S(=O)(=O)(O)O>C(OC(=O)C)(=O)C>[Cl:1][CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([O:11][C:3](=[O:4])[CH3:2])=[C:7]([O:12][C:8](=[O:11])[CH3:7])[CH:6]=1)=[O:4]

Inputs

Step One
Name
Quantity
9.33 g
Type
reactant
Smiles
ClCC(=O)C1=CC(=C(C=C1)O)O
Name
Quantity
78 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0.1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
ice
Quantity
300 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1.5 hours under an argon atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to 40° C.
DISSOLUTION
Type
DISSOLUTION
Details
the starting material completely dissolved
CUSTOM
Type
CUSTOM
Details
yielding a clear, colorless solution which
WAIT
Type
WAIT
Details
After standing for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the crystallized product was filtered
WASH
Type
WASH
Details
washed with cold water (200 ml)
CUSTOM
Type
CUSTOM
Details
dried in vacuo overnight at room temperature
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
ClCC(=O)C1=CC(=C(C=C1)OC(C)=O)OC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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